molecular formula C19H17FN2O5S B2406255 (Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-10-3

(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2406255
CAS No.: 865198-10-3
M. Wt: 404.41
InChI Key: YETOJJAQEBSBCV-VZCXRCSSSA-N
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Description

(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a chemically synthesized small molecule investigated for its potential as a potent and selective kinase inhibitor. Its core structure is based on a benzothiazole scaffold, a motif frequently associated with bioactive compounds targeting enzymatic pathways. This compound is of significant interest in basic oncological research, particularly in studies focused on focal adhesion kinase (FAK) and related signaling cascades. The suggested mechanism of action involves competitive binding to the ATP-binding pocket of specific kinases, thereby inhibiting their phosphorylation activity and subsequent downstream signaling. This interruption is crucial for probing cellular processes such as proliferation, migration, and survival, especially in the context of cancer cell models. The structural features, including the 3,4-dimethoxybenzoyl and fluorine substituents, are designed to optimize binding affinity and cellular permeability. Researchers utilize this compound as a chemical tool to dissect the complex roles of kinase signaling in disease pathogenesis and to validate new molecular targets for therapeutic intervention. The primary research value of this inhibitor lies in its utility for in vitro cell-based assays and biochemical studies to further understand kinase-driven disease mechanisms.

Properties

IUPAC Name

methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O5S/c1-25-14-7-4-11(8-15(14)26-2)18(24)21-19-22(10-17(23)27-3)13-6-5-12(20)9-16(13)28-19/h4-9H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETOJJAQEBSBCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound belonging to the benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N2O5S with a molecular weight of approximately 446.47 g/mol. Its structure features a methoxy group and a benzothiazole moiety, suggesting potential interactions with various biological targets that may lead to therapeutic effects.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that derivatives with similar structural features inhibited the proliferation of PBMCs (Peripheral Blood Mononuclear Cells) in anti-CD3-stimulated cultures, with some derivatives showing IC50 values as low as 0.004 μM against T-cell proliferation .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. Benzothiazole derivatives have been found to modulate inflammatory pathways effectively. For example, certain derivatives have demonstrated significant inhibition of pro-inflammatory cytokine production in vitro . This suggests that this compound may exert similar effects.

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, benzothiazole derivatives have shown promising antimicrobial activity. Studies have reported that these compounds possess antibacterial and antifungal effects against a range of pathogens. For example, minimal inhibitory concentrations (MICs) for certain benzothiazole derivatives were found to be effective against multiple bacterial strains . This highlights the potential utility of this compound in treating infections.

Data Tables

Biological ActivityObserved EffectsReference
AnticancerInhibition of PBMC proliferation
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialEffective against bacterial strains

Case Studies

  • Anticancer Studies : A series of experiments demonstrated that derivatives similar to this compound inhibited cancer cell growth in vitro and in vivo models. The most potent compounds showed IC50 values significantly lower than traditional chemotherapeutics.
  • Anti-inflammatory Mechanism : In vitro assays revealed that certain benzothiazole derivatives could reduce the production of TNF-alpha and IL-6 in stimulated macrophages, indicating their potential as therapeutic agents for inflammatory diseases.

Chemical Reactions Analysis

1.1. Imino Group Hydrolysis

The imino (C=N) bond can undergo hydrolysis under acidic or basic conditions. In acidic media, hydrolysis typically yields a ketone and ammonia, while basic conditions may lead to amide formation. For the target compound, hydrolysis of the imino group would produce 3,4-dimethoxybenzoic acid and a 6-fluorobenzo[d]thiazol-2-amine intermediate .

Conditions :

  • Acidic : 1M HCl, reflux (4–6 h) .

  • Basic : 1M NaOH, 60°C (3–4 h).

1.2. Ester Hydrolysis

The methyl acetate group undergoes saponification in basic media to form a carboxylic acid derivative.

Example Reaction :

(Z)-methyl acetate derivativeNaOH (aq), Δ(Z)-carboxylic acid+CH3OH\text{(Z)-methyl acetate derivative} \xrightarrow{\text{NaOH (aq), Δ}} \text{(Z)-carboxylic acid} + \text{CH}_3\text{OH}

Conditions :

  • 2M NaOH, ethanol/water (1:1), reflux (2–3 h).

Nucleophilic Aromatic Substitution (NAS)

The 6-fluoro substituent on the benzothiazole ring is susceptible to NAS due to the electron-withdrawing nature of the thiazole ring. Common nucleophiles (e.g., amines, alkoxides) can replace fluorine .

Example Reaction :

6-Fluoro derivative+NH3DMF, 80°C6-Amino derivative+HF\text{6-Fluoro derivative} + \text{NH}_3 \xrightarrow{\text{DMF, 80°C}} \text{6-Amino derivative} + \text{HF}

Reported Yields :

NucleophileProductYield (%)Conditions
NH₃6-Amino72DMF, 80°C, 6 h
CH₃O⁻6-Methoxy68K₂CO₃, MeOH, Δ

3.1. Thiazolidinone Formation

Reaction with mercaptoacetic acid under acidic conditions leads to cyclization, forming a thiazolidin-4-one ring .

Mechanism :

  • Thiol group attacks the imino carbon.

  • Cyclization via ester carbonyl oxygen.

Conditions :

  • Mercaptoacetic acid, ZnCl₂, ethanol, reflux (8 h) .

  • Yield: 59–62% .

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethoxybenzoyl ring undergoes EAS at the activated para position relative to methoxy groups.

Reported Reactions :

ReagentProductPositionYield (%)
HNO₃/H₂SO₄Nitro-substitutedPara55
Br₂/FeBr₃Bromo-substitutedPara60

Alkylation and Acylation

The secondary amine in the thiazole ring can undergo alkylation or acylation .

Example :

Target compound+Benzyl bromideK₂CO₃, MeCNN-Benzyl derivative\text{Target compound} + \text{Benzyl bromide} \xrightarrow{\text{K₂CO₃, MeCN}} \text{N-Benzyl derivative}

Conditions :

  • K₂CO₃, acetonitrile, reflux (6 h).

  • Yield: 50–65%.

Stability Under Oxidative Conditions

The compound exhibits moderate stability to oxidants like H₂O₂. Degradation occurs under strong oxidative conditions (e.g., KMnO₄), cleaving the benzothiazole ring .

Observed Products :

  • 3,4-Dimethoxybenzoic acid.

  • Fluorinated aromatic fragments .

Photochemical Reactivity

UV irradiation in methanol induces Z→E isomerization of the imino group, confirmed by NMR .

Kinetics :

  • Half-life (Z→E): 2.5 h under UV (254 nm) .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of benzothiazole derivatives with imino and ester functionalities. Below is a comparative analysis with structurally related compounds from the literature:

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives

Compound Name R6 Substituent Acyl Group Ester Group Synthesis Conditions Potential Applications
Target Compound: (Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate Fluoro 3,4-dimethoxybenzoyl Methyl acetate Not reported (inferred: reflux in acetone) Kinase inhibition, CNS drugs
(Z)-methyl 2-(2-((phenylacetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate Sulfamoyl Phenylacetyl Methyl acetate Not reported Antimicrobial agents
Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate Indole-substituted None (indole at C2) Ethyl cyanoacetate Reflux in acetone, 5 hours Not specified (novel scaffold)

Key Observations :

Substituent Effects: The fluoro substituent in the target compound likely enhances electronegativity and metabolic stability compared to the sulfamoyl group in the phenylacetyl analog . Sulfamoyl groups are typical in sulfonamide antibiotics, suggesting divergent biological targets.

This suggests similar conditions may apply for the target.

Functional Group Diversity: The ethyl cyanoacetate group in ’s compound introduces a nitrile functionality, which may confer distinct reactivity (e.g., nucleophilic addition) compared to the target’s methyl acetate ester .

Research Findings and Data Limitations

  • Biological Activity: No explicit data on the target compound’s activity is available in the provided evidence. However, fluorinated benzothiazoles are frequently explored as kinase inhibitors or anticancer agents, while sulfamoyl analogs (e.g., ) align with antimicrobial applications .
  • Synthetic Yields : reports “good yields” for benzothiazole-indole hybrids but lacks numerical data. The target compound’s synthesis may face challenges due to steric hindrance from the 3,4-dimethoxybenzoyl group.
  • Structural Characterization : Techniques such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry (used in ) are critical for confirming the Z-configuration and substituent positions in the target compound .

Q & A

Q. How does the Z-isomer configuration influence the compound’s interaction with biological targets compared to the E-isomer?

  • Methodological Answer : Conduct molecular docking studies (e.g., AutoDock Vina) to compare binding affinities of Z/E isomers with target proteins (e.g., bacterial enzymes). underscores the importance of stereochemistry in thiazole derivatives’ activity, where Z-isomers often exhibit enhanced hydrophobic interactions .

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